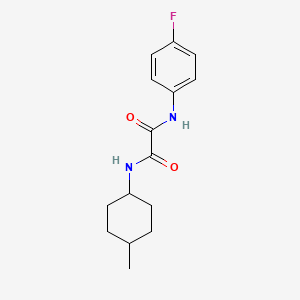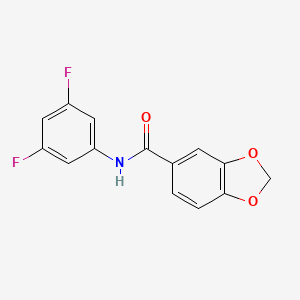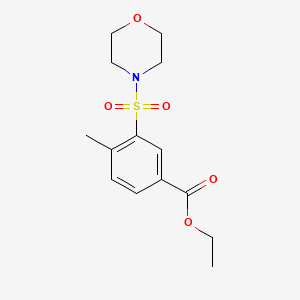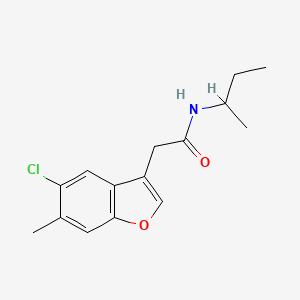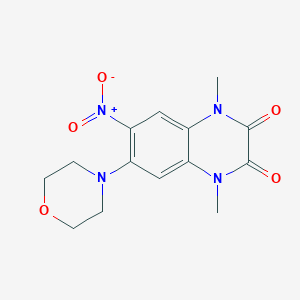
1,4-dimethyl-6-(4-morpholinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione
Overview
Description
1,4-dimethyl-6-(4-morpholinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione, also known as CNQX, is a potent competitive antagonist of the ionotropic glutamate receptor. It was first synthesized in 1987 by Watkins and colleagues and has since been widely used in scientific research as a tool to study the role of glutamate receptors in the central nervous system.
Mechanism of Action
1,4-dimethyl-6-(4-morpholinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione acts as a competitive antagonist of the ionotropic glutamate receptors, specifically the AMPA and kainate receptors. It binds to the receptor site and prevents the binding of glutamate, thus blocking the excitatory neurotransmission. This compound has a high affinity for the receptor site and is highly selective for the AMPA and kainate receptors over the NMDA receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of synaptic transmission, the reduction of excitotoxicity, and the prevention of synaptic plasticity. It has also been shown to have anti-inflammatory and neuroprotective effects in various experimental models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1,4-dimethyl-6-(4-morpholinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione in lab experiments is its high potency and selectivity for the AMPA and kainate receptors. This allows for precise manipulation of glutamatergic neurotransmission and the study of specific physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxic effects on cells and tissues, which may affect the interpretation of experimental results.
Future Directions
There are many potential future directions for the use of 1,4-dimethyl-6-(4-morpholinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione in scientific research. One area of interest is the development of new drugs that target the glutamate receptors for the treatment of neurodegenerative diseases and other neurological disorders. Another area of interest is the study of the role of glutamate receptors in synaptic plasticity and learning, which may lead to the development of new therapeutic approaches for cognitive disorders. Finally, the use of this compound in combination with other drugs and therapies may provide new insights into the mechanisms of drug interactions and the development of personalized medicine.
Scientific Research Applications
1,4-dimethyl-6-(4-morpholinyl)-7-nitro-1,4-dihydro-2,3-quinoxalinedione has been extensively used in scientific research to investigate the role of glutamate receptors in various physiological and pathological conditions. It has been shown to block the excitatory neurotransmission mediated by AMPA and kainate receptors, which are involved in synaptic plasticity, learning, and memory. This compound has also been used to study the mechanisms of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as epilepsy and stroke.
properties
IUPAC Name |
1,4-dimethyl-6-morpholin-4-yl-7-nitroquinoxaline-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5/c1-15-9-7-11(17-3-5-23-6-4-17)12(18(21)22)8-10(9)16(2)14(20)13(15)19/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXGSDOJLJLDFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N(C(=O)C1=O)C)[N+](=O)[O-])N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199503 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-3,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B4398428.png)
![4-({1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4398444.png)
![N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B4398451.png)
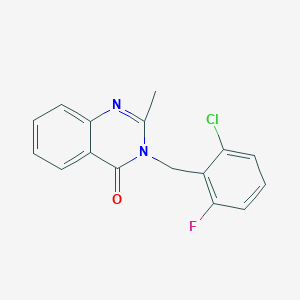

![N-cyclohexyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4398458.png)
![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B4398468.png)
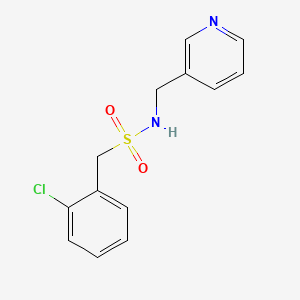
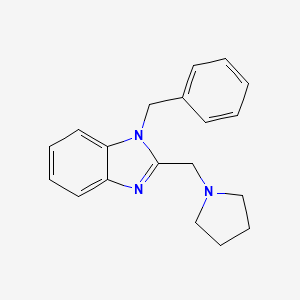
![N-{2-[(3-fluorobenzoyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B4398489.png)
